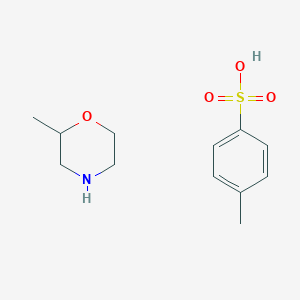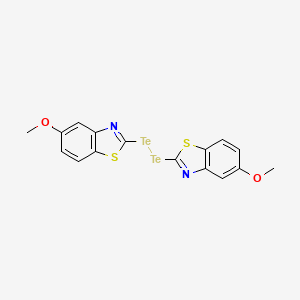
2,2'-(Ditellane-1,2-diyl)bis(5-methoxy-1,3-benzothiazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(Ditellane-1,2-diyl)bis(5-methoxy-1,3-benzothiazole) is a chemical compound that belongs to the class of organotellurium compounds. This compound is characterized by the presence of two benzothiazole rings connected by a ditellurium bridge, with methoxy groups attached to the benzothiazole rings. The unique structure of this compound makes it of interest in various fields of scientific research.
准备方法
The synthesis of 2,2’-(Ditellane-1,2-diyl)bis(5-methoxy-1,3-benzothiazole) typically involves the reaction of 5-methoxy-1,3-benzothiazole with tellurium reagents under specific conditions. One common method includes the use of tellurium tetrachloride (TeCl4) as a starting material. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the ditellurium bridge. After the reaction is complete, the product is purified using techniques such as column chromatography.
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification processes.
化学反应分析
2,2’-(Ditellane-1,2-diyl)bis(5-methoxy-1,3-benzothiazole) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides. Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).
Reduction: Reduction reactions can convert the ditellurium bridge to lower oxidation states of tellurium. Reducing agents such as sodium borohydride (NaBH4) are typically used.
Substitution: The methoxy groups on the benzothiazole rings can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tellurium dioxide (TeO2), while substitution reactions can introduce various functional groups onto the benzothiazole rings.
科学研究应用
2,2’-(Ditellane-1,2-diyl)bis(5-methoxy-1,3-benzothiazole) has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of other organotellurium compounds. Its unique structure allows for the exploration of new chemical reactivity and bonding patterns.
Biology: Research has investigated the potential biological activity of this compound, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Preliminary studies suggest that organotellurium compounds, including 2,2’-(Ditellane-1,2-diyl)bis(5-methoxy-1,3-benzothiazole), may have therapeutic potential due to their antioxidant and anticancer properties.
Industry: The compound’s unique properties make it a candidate for use in materials science, particularly in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2,2’-(Ditellane-1,2-diyl)bis(5-methoxy-1,3-benzothiazole) involves its interaction with molecular targets and pathways within biological systems. The compound’s tellurium atoms can undergo redox reactions, which may contribute to its antioxidant activity. Additionally, the benzothiazole rings can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. These interactions can affect various cellular pathways, including those involved in oxidative stress and apoptosis.
相似化合物的比较
2,2’-(Ditellane-1,2-diyl)bis(5-methoxy-1,3-benzothiazole) can be compared with other organotellurium compounds, such as:
Diphenyl ditelluride: Similar in having a ditellurium bridge but lacks the benzothiazole rings.
Bis(2-methoxyphenyl) ditelluride: Contains methoxy groups but differs in the aromatic ring structure.
Tellurium dioxide: An inorganic compound with different chemical properties and applications.
The uniqueness of 2,2’-(Ditellane-1,2-diyl)bis(5-methoxy-1,3-benzothiazole) lies in its combination of benzothiazole rings and a ditellurium bridge, which imparts distinct chemical reactivity and potential biological activity.
属性
CAS 编号 |
116042-95-6 |
|---|---|
分子式 |
C16H12N2O2S2Te2 |
分子量 |
583.6 g/mol |
IUPAC 名称 |
5-methoxy-2-[(5-methoxy-1,3-benzothiazol-2-yl)ditellanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C16H12N2O2S2Te2/c1-19-9-3-5-13-11(7-9)17-15(21-13)23-24-16-18-12-8-10(20-2)4-6-14(12)22-16/h3-8H,1-2H3 |
InChI 键 |
VZJKIOVSGPZYKO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)SC(=N2)[Te][Te]C3=NC4=C(S3)C=CC(=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



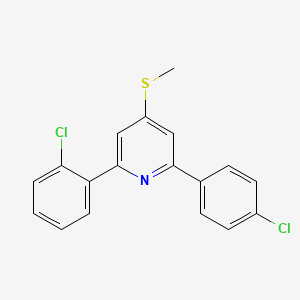
![Acetic acid;[(4-fluorophenyl)-dimethylsilyl]methanol](/img/structure/B14302158.png)
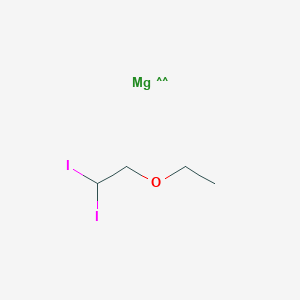
![4,5-Dihydroxy-1-{[2-(2-hydroxyethoxy)ethoxy]methyl}imidazolidin-2-one](/img/structure/B14302168.png)
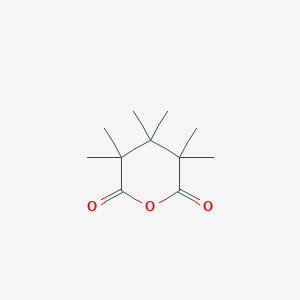
![4-Decyl-4'-[(6-methyloctyl)oxy]-1,1'-biphenyl](/img/structure/B14302179.png)

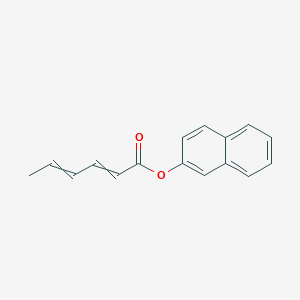

![N-[(2-Ethenyl-4,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14302194.png)
